molecular formula C29H57N3O13 B11928965 Azido-PEG12-THP

Azido-PEG12-THP

Cat. No.: B11928965
M. Wt: 655.8 g/mol
InChI Key: WIIYFUXJGATCAV-UHFFFAOYSA-N
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Description

Azido-PEG12-THP is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This compound is particularly useful in bioconjugation and drug development due to its ability to form stable linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG12-THP is synthesized through a series of chemical reactions involving polyethylene glycol and azide functional groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Azido-PEG12-THP primarily undergoes click chemistry reactions, specifically:

Common Reagents and Conditions

Major Products

The major products of these reactions are triazole-linked conjugates, which are stable and useful in various bioconjugation applications .

Scientific Research Applications

Azido-PEG12-THP has a wide range of applications in scientific research:

Mechanism of Action

Azido-PEG12-THP exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkyne groups to form a triazole ring, which is highly stable and resistant to hydrolysis. This stability makes this compound an ideal linker for creating durable bioconjugates and drug molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG12-THP is unique due to its combination of azide and THP groups, which provide both stability and reactivity. This makes it particularly suitable for applications requiring durable and stable linkages, such as in PROTAC synthesis and advanced material development .

Properties

Molecular Formula

C29H57N3O13

Molecular Weight

655.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

InChI

InChI=1S/C29H57N3O13/c30-32-31-4-6-33-7-8-34-9-10-35-11-12-36-13-14-37-15-16-38-17-18-39-19-20-40-21-22-41-23-24-42-25-26-43-27-28-45-29-3-1-2-5-44-29/h29H,1-28H2

InChI Key

WIIYFUXJGATCAV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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